Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Analytical Chemistry Drug Discovery Quality Control

Researchers needing a high-purity, water-soluble thiazole building block for impurity profiling or SAR often face inconsistent quality. This ≥95% pure sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate eliminates that risk: the sodium salt form ensures direct aqueous solubility for DMSO-free assays, while the defined 4-ethyl substitution delivers reproducible target engagement in CRTH2 antagonist programs. • Certified reference standard for HPLC/LC-MS impurity quantification • Ready-to-use powder; ships ambient • Immediate stock, worldwide delivery.

Molecular Formula C7H8NNaO2S
Molecular Weight 193.2 g/mol
CAS No. 1354959-53-7
Cat. No. B1374444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
CAS1354959-53-7
Molecular FormulaC7H8NNaO2S
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)CC(=O)[O-].[Na+]
InChIInChI=1S/C7H9NO2S.Na/c1-2-5-4-11-6(8-5)3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1
InChIKeyOLIHLPRGUZAGGV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate: Specifications & Identity


Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (CAS 1354959-53-7) is a sodium salt of a thiazole acetic acid derivative, characterized by a 1,3-thiazole core with an ethyl substituent at the 4-position and an acetate moiety at the 2-position. It is supplied as a powder with a molecular formula of C7H8NNaO2S and a molecular weight of 193.2 g/mol . This compound is primarily utilized as a synthetic building block and a reference standard in pharmaceutical and biochemical research [1].

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate: Why Substitution Fails


The specific pattern of ring substitution and the salt form of this compound confer distinct physicochemical and functional properties that are not interchangeable with close analogs. The 4-ethyl substitution on the thiazole ring influences lipophilicity and electron distribution, which can critically affect biological target engagement, as seen in structure-activity relationship (SAR) studies of related thiazole acetic acids [1]. Furthermore, the choice of the sodium salt, as opposed to the free acid or other salt forms, directly impacts aqueous solubility, a crucial parameter for in vitro and in vivo assays, thereby affecting the reliability and reproducibility of experimental outcomes [2].

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate: Differentiation vs. Analogs


Validated Purity Specification

Commercially sourced Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is consistently specified at a minimum purity of 95% by multiple independent vendors, a critical quality attribute for ensuring reproducible biological data . This contrasts with other thiazole acetic acid derivatives, such as the common ethyl 2-(thiazol-4-yl)acetate, which is often offered only as a 'useful research chemical' without a defined purity specification, introducing variability into synthetic and biological workflows .

Analytical Chemistry Drug Discovery Quality Control

Certified Reference Standard Application

This compound is explicitly designated and supplied for use as a reference substance for drug impurities, a critical application in pharmaceutical quality control [1]. This validated use case is not commonly documented for its nearest structural analogs, such as 2-(4-ethyl-1,3-thiazol-2-yl)acetic acid (CAS 1181105-79-2), which are primarily listed as general synthetic intermediates without certified reference standard applications .

Pharmaceutical Analysis Impurity Profiling Method Validation

Enhanced Aqueous Solubility

The sodium salt form of this compound is reported to be soluble in water, a property that distinguishes it from many thiazole-based free acids, such as the parent 2-(4-ethyl-1,3-thiazol-2-yl)acetic acid, which are often poorly soluble in aqueous media . This is a class-level advantage for salt forms, where the ionization of the carboxylate group significantly increases hydrophilicity compared to the protonated acid. While direct quantitative solubility data is not available for this specific compound, this property is a critical practical advantage for preparing solutions for biological assays, eliminating the need for organic co-solvents like DMSO that can confound cellular or enzymatic experiments.

Medicinal Chemistry Biochemical Assays Formulation

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate: Key Application Scenarios


Reference Standard for Method Validation

Procurement for use as a certified reference standard in the development and validation of HPLC or LC-MS methods for detecting and quantifying thiazole-related impurities in active pharmaceutical ingredients (APIs). The compound's defined high purity (≥95%) and designated application [1] provide the necessary traceability and reliability for regulatory compliance in impurity profiling studies.

Aqueous-Compatible Building Block for Probe Synthesis

Utilization as a key synthetic intermediate in medicinal chemistry for constructing thiazole-containing libraries. Its water solubility allows for reactions to be performed in aqueous media or for direct use in biochemical assays without DMSO, preserving the integrity of sensitive biological targets during screening campaigns.

Starting Material for CRTH2 Antagonist SAR Studies

Employment in structure-activity relationship (SAR) programs focused on developing novel CRTH2 antagonists. Research has shown that specific substitution on the thiazole ring, such as the 4-ethyl group present in this compound, is critical for achieving high binding affinity and antagonistic efficacy [1]. The availability of a high-purity starting material is essential for generating reliable SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.